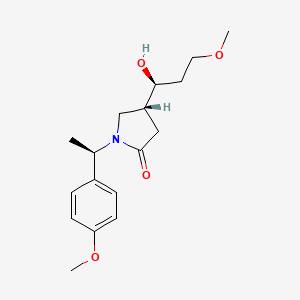
(R)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for stereochemical studies and the development of enantioselective synthesis methods.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-(4-methoxyphenyl)ethanol and (S)-1-hydroxy-3-methoxypropane.
Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring is formed through a cyclization reaction, often involving a condensation reaction between the starting materials under acidic or basic conditions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or recrystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Green Chemistry Approaches: Implementing environmentally friendly methods, such as using renewable starting materials and minimizing waste generation.
化学反应分析
Types of Reactions
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry
Stereochemical Studies: Investigating the stereochemical properties and enantioselective synthesis methods.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studying its potential as an enzyme inhibitor in biochemical pathways.
Chiral Ligands: Using it as a chiral ligand in asymmetric catalysis.
Medicine
Drug Development: Exploring its potential as a lead compound for the development of new pharmaceuticals.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Investigating its use in the development of new materials with unique properties.
Green Chemistry: Implementing environmentally friendly synthesis methods.
作用机制
The mechanism of action of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-4-(®-1-Hydroxy-3-methoxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A diastereomer with different stereochemical properties.
®-4-(®-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: An enantiomer with opposite chirality at one or more chiral centers.
Uniqueness
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its diastereomers and enantiomers. Its multiple chiral centers provide opportunities for studying stereochemical effects on reactivity and selectivity in various chemical reactions.
属性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
(4R)-4-[(1S)-1-hydroxy-3-methoxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(13-4-6-15(22-3)7-5-13)18-11-14(10-17(18)20)16(19)8-9-21-2/h4-7,12,14,16,19H,8-11H2,1-3H3/t12-,14-,16+/m1/s1 |
InChI 键 |
MFUHKVSXPFVGFI-XPKDYRNWSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](CCOC)O |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



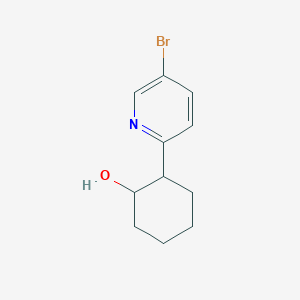

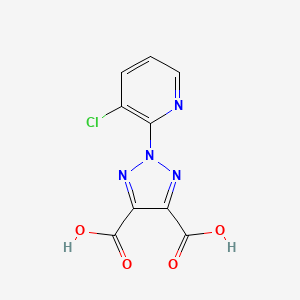

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
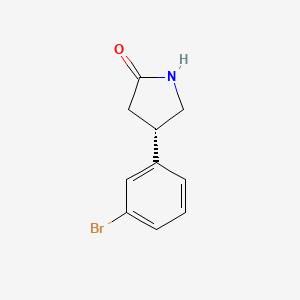
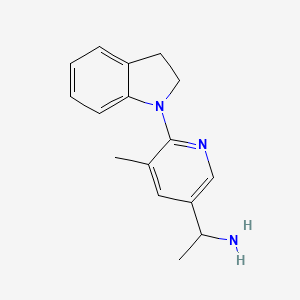
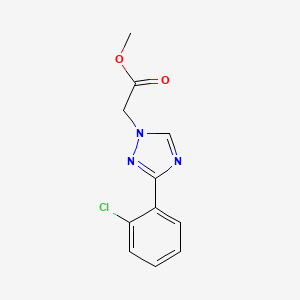
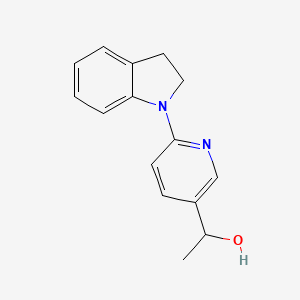
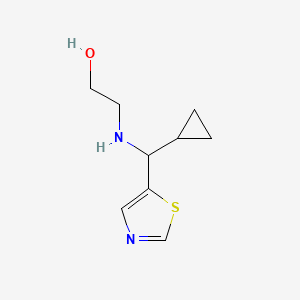
![3-(3-(Benzyloxy)-5-fluorophenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B15057402.png)


